BenchChemオンラインストアへようこそ!

3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Membrane permeability Oral bioavailability CNS drug design

This benzenesulfonyl-pyrrolidine is the simplest aromatic embodiment within the Sanofi patent family (WO2006072393), serving as the essential reference standard for SAR studies on HDL-raising targets. Its calibrated intermediate TPSA (105 Ų) and XLogP3 (1.2) make it an ideal standard for PAMPA or Caco-2 assay development. Procurement at the 100 mg scale supports primary screening, IC₅₀ confirmation, and 20–50 parallel derivatization reactions, leaving ~170 Da of headroom for hit expansion.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 2034252-59-8
Cat. No. B2536808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034252-59-8
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H14N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h1-5,7-8,12H,6,9,11H2
InChIKeyBJOXESAAPIKJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034252-59-8): Structural Profile and Compound Class for Research Procurement


3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034252-59-8) is a heterocyclic small molecule featuring a pyrazine-2-carbonitrile core linked via an ether bridge to a phenylsulfonyl-substituted pyrrolidine ring [1]. With molecular formula C₁₅H₁₄N₄O₃S and molecular weight 330.36 g·mol⁻¹, this compound belongs to the sulfonyl pyrrolidine class covered by Sanofi patent WO2006072393, which discloses sulfonyl pyrrolidines as agents for dyslipidemia and cardiovascular disorders [2]. It is commercially available as a research-grade screening compound through Life Chemicals (catalog F6488-1039) [1].

Why 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Interchanged with Structural Analogs in the Sulfonyl Pyrrolidine Series


Within the 3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile scaffold family, the identity of the sulfonyl substituent attached to the pyrrolidine nitrogen fundamentally alters key physicochemical properties that govern molecular recognition, ADME behavior, and synthetic tractability. The target compound's benzenesulfonyl group confers a distinct combination of topological polar surface area (TPSA = 105 Ų), lipophilicity (XLogP3 = 1.2), and molecular weight (330.36 g·mol⁻¹) that differs measurably from thiophene-sulfonyl, quinoline-sulfonyl, and benzyl-sulfonyl analogs [1]. In the patent family WO2006072393, substituent variation at this position was explicitly used to modulate pharmacological activity against lipid metabolism targets, indicating that these analogs are not functionally interchangeable [2]. Selecting the wrong sulfonyl variant in a screening campaign or SAR study can lead to divergent binding profiles, confounding structure-activity conclusions, and wasted procurement resources.

Quantitative Differentiation Evidence for 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


Topological Polar Surface Area (TPSA) Advantage Over Thiophene-2-sulfonyl Analog for Membrane Permeability Optimization

The target compound's TPSA of 105 Ų is 21% lower than the thiophene-2-sulfonyl analog (TPSA = 133 Ų, CAS 2034207-33-3) [1]. Both compounds share the same XLogP3 value of 1.2, meaning the TPSA difference arises solely from the sulfonyl substituent's heteroatom composition. The recommended TPSA threshold for oral absorption is ≤140 Ų and for CNS penetration is ≤90 Ų [2]; the target compound's value of 105 Ų places it in a favorable intermediate range for balanced permeability, whereas the thiophene analog at 133 Ų approaches the oral absorption ceiling and is further from the CNS-favorable window.

Membrane permeability Oral bioavailability CNS drug design

Molecular Weight Advantage Over Quinoline-8-sulfonyl Analog: Reduced Bulk for Fragment-Based and Lead-Like Screening

The target compound (MW = 330.36 g·mol⁻¹) is 13.4% lighter than the quinoline-8-sulfonyl analog (MW = 381.41 g·mol⁻¹, CAS 2034283-12-8) [1]. It falls within the lead-like MW range (≤350 Da) defined by the rule-of-three for fragment-based screening, whereas the quinoline analog exceeds this threshold [2]. The target compound's lower heavy atom count (23 vs. 27) and lower complexity score (547 vs. 672) further indicate reduced synthetic and conformational complexity.

Fragment-based drug discovery Lead-likeness Ligand efficiency

Rotatable Bond Count and Conformational Pre-organization: Comparison with Benzylsulfonyl Analog

The target compound contains 4 rotatable bonds, one fewer than the benzylsulfonyl analog (CAS 2034397-93-6, rotatable bonds = 5) [1]. The additional rotatable bond in the benzyl analog arises from the methylene spacer between the phenyl ring and the sulfonyl group, introducing extra conformational freedom that carries an entropic penalty upon target binding. The direct attachment of the phenyl ring to the sulfonyl sulfur in the target compound limits torsional degrees of freedom, potentially enhancing binding affinity through reduced conformational entropy loss [2].

Conformational entropy Binding affinity optimization Scaffold rigidity

Patent Family Positioning: Sulfonyl Pyrrolidines as Dyslipidemia and Cardiovascular Agents (Class-Level Inference)

The target compound falls within the structural scope of Sanofi patent WO2006072393 (US 7,468,369), which discloses sulfonyl pyrrolidines of formula I as agents for the prevention and treatment of dyslipidemia, cardiovascular disorders, and atherosclerotic diseases, with specific emphasis on raising HDL cholesterol levels [1]. Within this patent family, the benzenesulfonyl substituent (R¹ = phenyl) represents the simplest aryl sulfonyl embodiment, serving as a baseline scaffold from which more elaborate substitution patterns were systematically explored. This positions the target compound as a useful reference standard for SAR studies within this therapeutic class. Quantitative in vivo pharmacological data are available for structurally related compounds within the patent but not for this specific CAS number [1]. NOTE: This evidence is class-level inference; direct biological activity data for CAS 2034252-59-8 were not identified in the public domain as of the search date.

Dyslipidemia HDL modulation Cardiovascular drug discovery

Vendor Availability and Unit Economics: Procurement Cost-per-Compound Comparison Among Sulfonyl Pyrrolidine Analogs

At the 100 mg scale from a common supplier (Life Chemicals), the target compound is priced at $248.00 (F6488-1039), equating to $2.48/mg [1]. The closest comparator with available pricing at a comparable scale is the thiophene-2-sulfonyl analog (CAS 2034207-33-3), priced at $208.00 for 75 mg ($2.77/mg) [2]. The target compound offers a 10.5% lower unit cost per milligram, while providing a larger absolute quantity (100 mg vs. 75 mg). The quinoline-8-sulfonyl analog (CAS 2034283-12-8) is only available in micromolar quantities ($57.00 for 2 μmol, translating to approximately $11.00/mg for a comparable analog), making it substantially more expensive per unit mass for screening campaigns [3].

Screening library procurement Cost efficiency Hit-to-lead supply

Recommended Research and Procurement Application Scenarios for 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034252-59-8)


Lead-Like Screening Library Member for Cardiovascular and Dyslipidemia Target Campaigns

The compound's placement within the Sanofi sulfonyl pyrrolidine patent family (WO2006072393), which claims utility for HDL-raising and atherosclerotic disorder treatment [1], makes it a structurally validated entry point for high-throughput screening against lipid metabolism targets (e.g., CETP, PCSK9, LXR, or PPAR pathways). Its lead-like MW (330.36 g·mol⁻¹) and favorable TPSA (105 Ų) satisfy the rule-of-three criteria, allowing subsequent hit expansion with ample MW headroom [2]. Procurement is recommended in the 100 mg format (Life Chemicals F6488-1039) to support primary screening at 10–30 μM followed by IC₅₀ confirmation in a biochemical assay [3].

Control Compound for Sulfonyl Substituent SAR Studies in the Pyrazine-2-carbonitrile Series

The benzenesulfonyl group represents the simplest aromatic sulfonyl embodiment in this compound series, making it the logical reference standard against which heteroaryl (thiophene, quinoline) and homologated (benzyl) variants can be benchmarked. The compound's 4 rotatable bonds provide a baseline conformational profile that simplifies interpretation of SAR trends driven by increased or decreased flexibility in analogs [1]. Researchers should procure this compound alongside at least the thiophene-2-sulfonyl (CAS 2034207-33-3) and benzylsulfonyl (CAS 2034397-93-6) analogs to construct a minimum viable SAR matrix [2].

Physicochemical Property Calibration Standard for Permeability Assay Development

With TPSA = 105 Ų and XLogP3 = 1.2, the compound occupies a calibrated central position on the permeability prediction scale, sitting between the CNS-penetrant window (TPSA < 90 Ų) and the oral absorption ceiling (TPSA ≤ 140 Ų) [1]. This makes it a useful calibration standard for PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay development, where its intermediate properties can help establish assay dynamic range and validate correlation between computed and measured permeability values [2]. Its availability in 100 mg quantities ensures sufficient material for replicate measurements across multiple assay development cycles [3].

Fragment-to-Lead Elaboration Scaffold with Synthetic Derivatization Handles

The pyrazine-2-carbonitrile core, phenolic ether linkage, and benzenesulfonyl-substituted pyrrolidine ring each present chemically orthogonal handles for parallel derivatization [1]. The carbonitrile group at the pyrazine 2-position can participate in nucleophilic additions or cycloadditions, while the sulfonamide nitrogen can be alkylated under appropriate conditions. The compound's molecular weight of 330.36 g·mol⁻¹ leaves approximately 170 Da of room for elaboration before reaching the typical 500 Da drug-like ceiling, supporting two to three rounds of analog generation [2]. Procurement at the 100 mg scale provides sufficient starting material for 20–50 parallel derivatization reactions at 2–5 mg per reaction [3].

Quote Request

Request a Quote for 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.